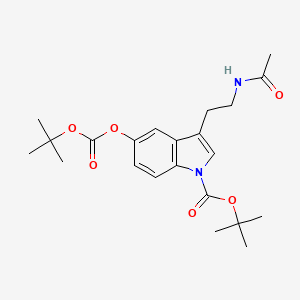
5(6)-CARBOXYNAPHTHOFLUORESCEIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-Carboxynaphthofluorescein is a fluorescent dye that belongs to the family of naphthofluoresceins. It is widely used in various scientific fields due to its unique photophysical properties, including high fluorescence quantum yield and photostability. This compound is particularly valuable in biological imaging and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-carboxynaphthofluorescein typically involves the condensation of naphthalene derivatives with fluorescein. One common method includes the reaction of 5(6)-carboxynaphthalic anhydride with fluorescein in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5(6)-Carboxynaphthofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthofluorescein derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
5(6)-Carboxynaphthofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in fluorescence spectroscopy.
Biology: Employed in cellular imaging and as a fluorescent probe for detecting biomolecules.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging.
Industry: Applied in the development of fluorescent sensors and in quality control processes.
Mecanismo De Acción
The mechanism of action of 5(6)-carboxynaphthofluorescein involves its ability to absorb light and emit fluorescence. Upon excitation by a specific wavelength of light, the compound transitions to an excited state and subsequently returns to the ground state by emitting light. This fluorescence emission is utilized in various detection and imaging techniques. The molecular targets and pathways involved include interactions with specific biomolecules, enabling the visualization of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar applications but different photophysical properties.
Rhodamine: Another fluorescent dye with distinct spectral characteristics.
Naphthofluorescein: A close relative with variations in the naphthalene ring structure.
Uniqueness
5(6)-Carboxynaphthofluorescein is unique due to its high fluorescence quantum yield and photostability, making it particularly suitable for long-term imaging applications. Its ability to undergo various chemical modifications also enhances its versatility in different research fields.
Propiedades
Número CAS |
128724-35-6 |
|---|---|
Fórmula molecular |
C28H18O3 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
19-hydroxy-13-(3-methylphenyl)-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,5,8,10,12,15,17(22),18,20-decaen-7-one |
InChI |
InChI=1S/C28H18O3/c1-16-3-2-4-19(13-16)26-24-9-5-17-14-20(29)7-11-22(17)27(24)31-28-23-12-8-21(30)15-18(23)6-10-25(26)28/h2-15,29H,1H3 |
Clave InChI |
SHYSWDIJAFDQED-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |
SMILES canónico |
CC1=CC(=CC=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5(6)-Carboxynaphthofluorescein in current research?
A1: this compound is primarily utilized as a fluorescent probe in various research applications.
- Colorimetric detection of ion channel activity: This compound acts as an intravesicular pH probe, enabling the colorimetric detection of activity, selectivity, and cooperativity in ion channels like gramicidin A. []
- Monitoring chemical reactions in microdroplets: Researchers have employed this compound alongside CdSe/ZnS quantum dots to monitor chemical reactions within microdroplets in real time using fluorescence spectroscopy. []
- Optical pH sensing: This compound can be conjugated with bovine serum albumin and immobilized for the development of optical pH sensors. []
Q2: How does this compound facilitate the detection of ion channel activity?
A: The mechanism relies on the compound's pH sensitivity. When encapsulated within vesicles, changes in the internal pH, often induced by the transport of ions through channels like gramicidin A, lead to detectable changes in the fluorescence of this compound. This allows researchers to monitor ion channel activity and assess factors like selectivity and cooperativity. []
Q3: Can you elaborate on the use of this compound in microdroplet reactions?
A: In microfluidic systems, this compound serves as a fluorescent reactant alongside CdSe/ZnS quantum dots. By monitoring the fluorescence spectra of these components within individual microdroplets, researchers can track the reaction progress in real-time. This technique allows for investigating the influence of droplet size on reaction kinetics by adjusting flow rates within the microfluidic device. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


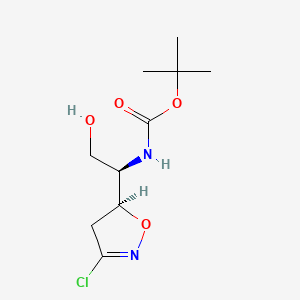

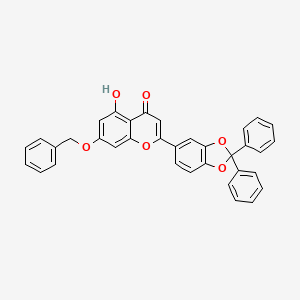
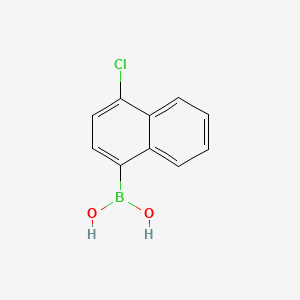
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
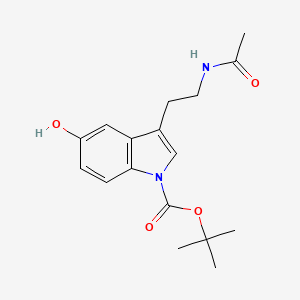
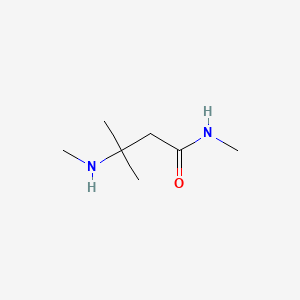

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
